molecular formula C23H18Cl2F3N5O4S B15004948 2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15004948
M. Wt: 588.4 g/mol
InChI Key: XJIMXLJEXSEPPW-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, and is modified with a dichlorobenzyl group, a trifluoromethoxyphenyl group, and a sulfanylacetamide moiety.

Preparation Methods

The synthesis of 2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the purine core with 2,4-dichlorobenzyl chloride under basic conditions.

    Attachment of the Sulfanylacetamide Moiety: The sulfanyl group is introduced via a nucleophilic substitution reaction, followed by the acylation of the resulting thiol with 4-(trifluoromethoxy)phenylacetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s purine core makes it a potential candidate for studying enzyme interactions and nucleotide analogs.

    Medicine: Due to its structural similarity to biologically active purines, it may have potential as a therapeutic agent or a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to active sites of enzymes involved in nucleotide metabolism. The dichlorobenzyl and trifluoromethoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide include:

    2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its trifluoromethoxy group, which can significantly influence its chemical properties and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18Cl2F3N5O4S

Molecular Weight

588.4 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C23H18Cl2F3N5O4S/c1-31-18-19(32(2)22(36)33(20(18)35)10-12-3-4-13(24)9-16(12)25)30-21(31)38-11-17(34)29-14-5-7-15(8-6-14)37-23(26,27)28/h3-9H,10-11H2,1-2H3,(H,29,34)

InChI Key

XJIMXLJEXSEPPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C(=O)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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